

understanding the universal base properties of **5-NIdR**

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Compound of Interest

Compound Name: **5-NIdR**

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An In-Depth Technical Guide to the Universal Base Properties of 5-Nitro-1-(β -D-ribofuranosyl)indole (**5-NIdR**)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of a Universal Base

In the landscape of molecular biology and synthetic genetics, a "universal base" is a nucleoside analog that can be incorporated into DNA or RNA and pair with any of the canonical bases (Adenine, Guanine, Cytosine, and Thymine/Uracil) with minimal disruption to the duplex structure. These analogs are invaluable tools for a variety of applications, including degenerate PCR priming, sequencing, and the study of DNA-protein interactions.^[1] The ideal universal base stabilizes the duplex primarily through non-specific interactions, such as base stacking, rather than specific hydrogen bonding patterns.^[2]

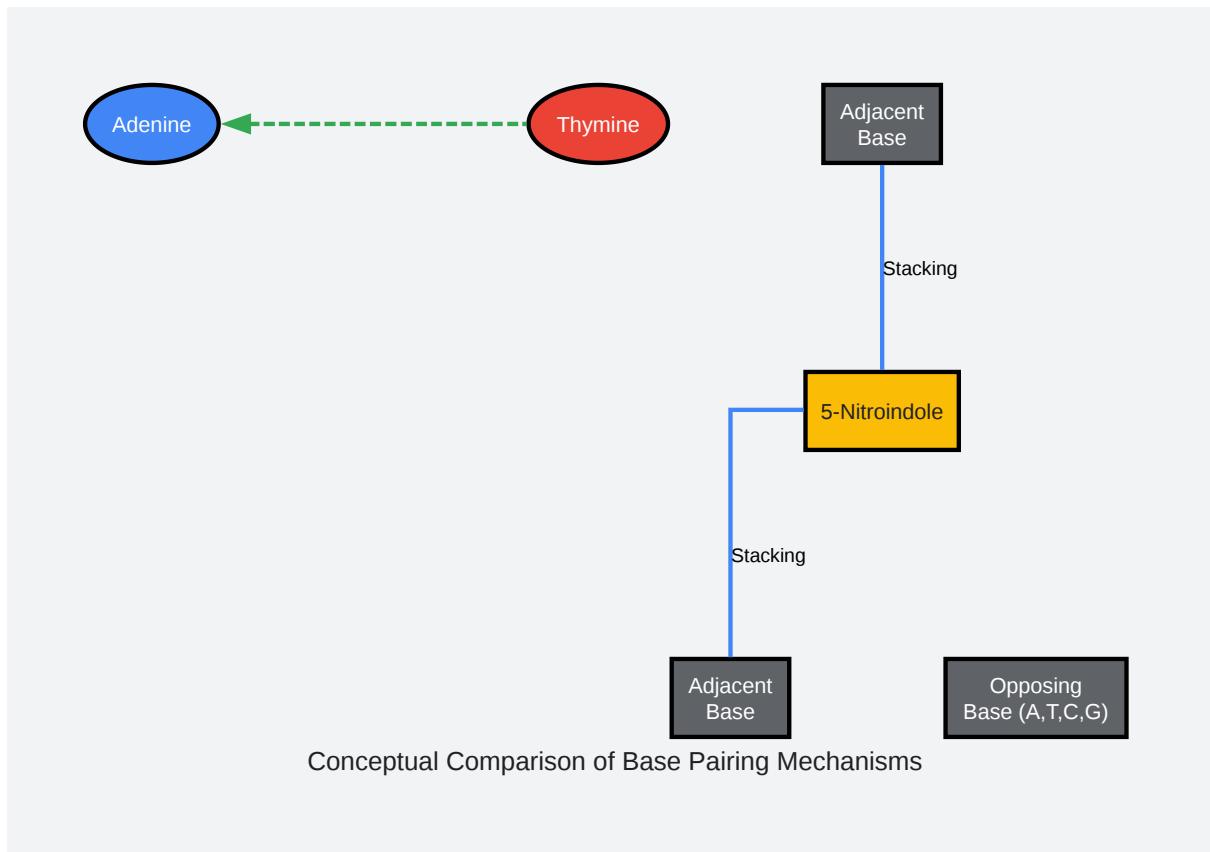
5-Nitro-1-(β -D-ribofuranosyl)indole (**5-NIdR**), the deoxyribonucleoside of 5-nitroindole, has emerged as one of the most effective and widely utilized universal base analogs.^[1] Its superiority stems from its large, hydrophobic aromatic surface, which promotes strong stacking interactions within the DNA double helix, thereby compensating for the absence of hydrogen bonds.^[3] This guide provides a comprehensive technical overview of the core properties of **5-NIdR**, its mechanism of action, relevant quantitative data, and key experimental protocols for its study and application.

Core Properties and Mechanism of Universal Pairing

Unlike natural nucleobases that rely on a precise system of hydrogen bond donors and acceptors for pairing (Watson-Crick pairing), 5-nitroindole functions on a different principle. Its universal pairing capability is attributed to the following core properties:

- Enhanced Base Stacking: The large aromatic surface area and hydrophobicity of the 5-nitroindole moiety lead to favorable π -stacking interactions with adjacent bases in the DNA duplex. These stacking forces are the primary source of duplex stabilization.[\[3\]](#)
- Absence of Hydrogen Bonding: 5-nitroindole lacks the functional groups necessary to form hydrogen bonds with any of the four natural bases. This lack of specific interaction is crucial for its ability to pair indiscriminately.[\[2\]](#)
- Structural Integration: Nuclear Magnetic Resonance (NMR) studies have demonstrated that 5-nitroindole is fully integrated and stacked within the DNA duplex, adopting a standard anti conformation that ensures good overlap with its neighbors and maintains the overall B-form DNA structure.[\[4\]](#) Instead of pairing directly, it effectively intercalates between the opposing base and an adjacent base pair.[\[4\]](#)

Comparative studies have shown that 5-nitroindole is superior to other universal base analogs, such as 3-nitropyrrole, as it is significantly less destabilizing to the DNA duplex, especially when multiple substitutions are made.[\[5\]](#)

[Click to download full resolution via product page](#)**Caption: 5-NIdR stacking vs. natural H-bonding.**

Quantitative Data

Thermodynamic Stability

The effect of incorporating 5-nitroindole into DNA has been quantified using thermal melting studies and differential scanning calorimetry (DSC). The data reveals that while substitutions in the duplex stem can be destabilizing, incorporating 5-nitroindole into loop regions can enhance stability compared to a control hairpin.[6]

Table 1: Thermodynamic Parameters of DNA Hairpins Containing 5-Nitroindole Data from melting studies of DNA hairpins with a 6 bp stem and a four-base loop in buffer containing 115

mM Na⁺. "N" represents 5-Nitroindole.[1][6]

Hairpin Construct (Loop/Stem)	Tm (°C)	ΔH° (kcal/mol)	ΔS° (cal/mol·K)	ΔG°37 (kcal/mol)
Control (TCTC loop)	69.3	-48.1	-140.3	-4.6
NNNN (loop)	74.3	-46.5	-133.4	-6.8
T-N-T-N (loop)	71.0	-45.1	-130.3	-6.5
N-N (stem)	65.0	-42.5	-125.7	-4.0
N-A (stem mismatch)	64.0	-41.0	-121.5	-3.8
T-N (stem mismatch)	62.1	-38.9	-115.8	-3.6

DNA Polymerase Kinetics

The "universality" of **5-NIdR** can be quantified by examining the kinetics of DNA polymerases as they interact with it. This involves two scenarios: 1) incorporation of a natural dNTP opposite a 5-nitroindole in the template strand, and 2) incorporation of 5-nitroindole triphosphate (5-NITP) opposite a natural base in the template.

Studies show that while 5-NITP acts as a universal nucleotide, being incorporated opposite all four natural bases with similar (though reduced) efficiencies, the reverse reaction is not as efficient.[2] Natural nucleotides are generally incorporated poorly opposite a templating 5-nitroindole.[2]

Table 2: Steady-State Kinetics of dNMP Incorporation Opposite **5-NIdR** by Klenow Fragment (exo⁻) Data for single nucleotide incorporation opposite 5-Nitroindole (5-Ni) or Thymine (T) as a control.[5]

Templating Base	Incoming dNTP	kcat (s ⁻¹)	Km (μM)	kcat/Km (s ⁻¹ μM ⁻¹)
5-Ni	dATP	0.0035	1.8	0.0019
5-Ni	dGTP	0.0021	1.6	0.0013
5-Ni	dCTP	0.0028	2.5	0.0011
5-Ni	dTTP	0.0024	1.9	0.0013
T (Control)	dATP	0.45	0.28	1.6

Table 3: Steady-State Kinetics of 5-NITP Incorporation Opposite Natural Bases Data for incorporation by exonuclease-deficient bacteriophage T4 DNA polymerase.[\[7\]](#)

Templating Base	Incoming NTP	kcat (s ⁻¹)	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)
A	5-NITP	0.03	1200	2.5 x 10 ¹
G	5-NITP	0.02	1100	1.8 x 10 ¹
C	5-NITP	0.06	1700	3.5 x 10 ¹
T	5-NITP	0.03	1400	2.1 x 10 ¹
Abasic Site	5-NITP	6.8	3200	2.1 x 10 ³

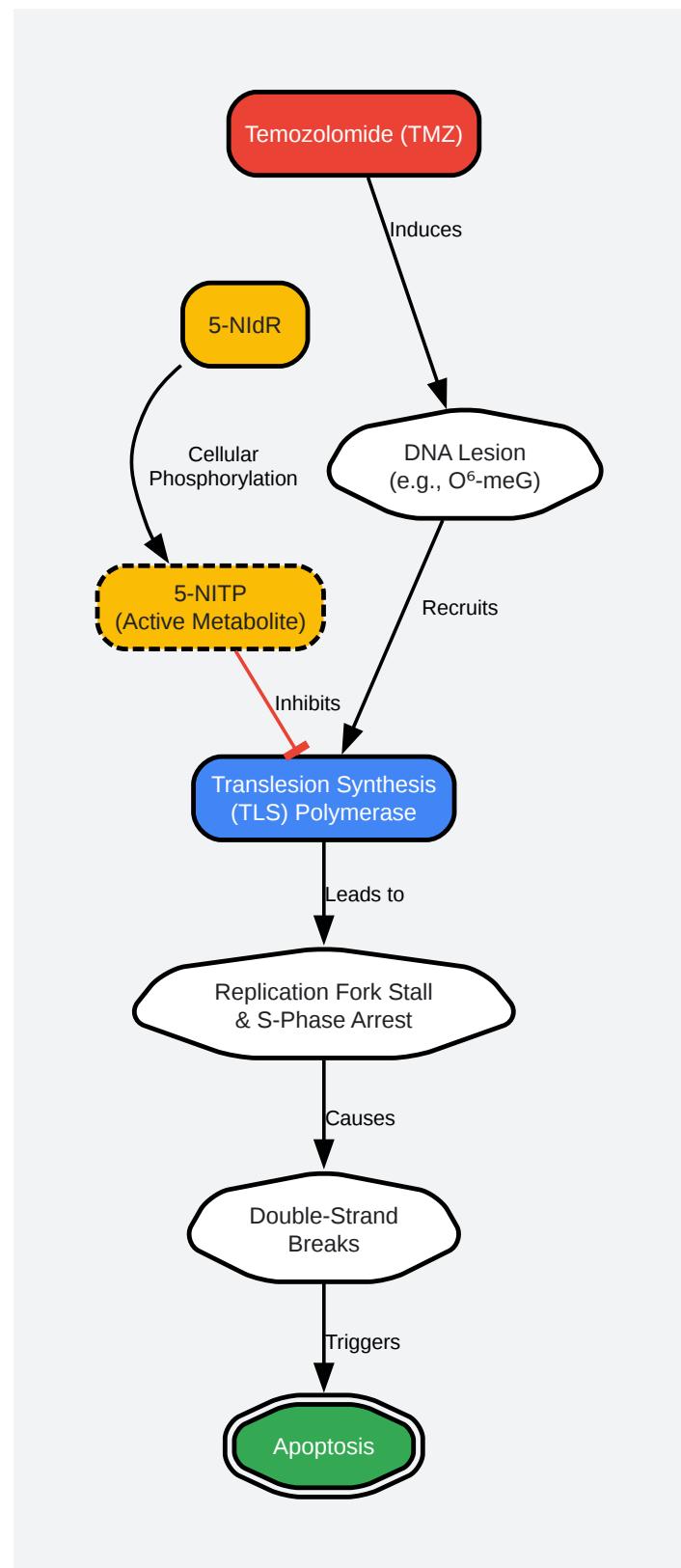
Therapeutic Application: Inhibition of Translesion Synthesis

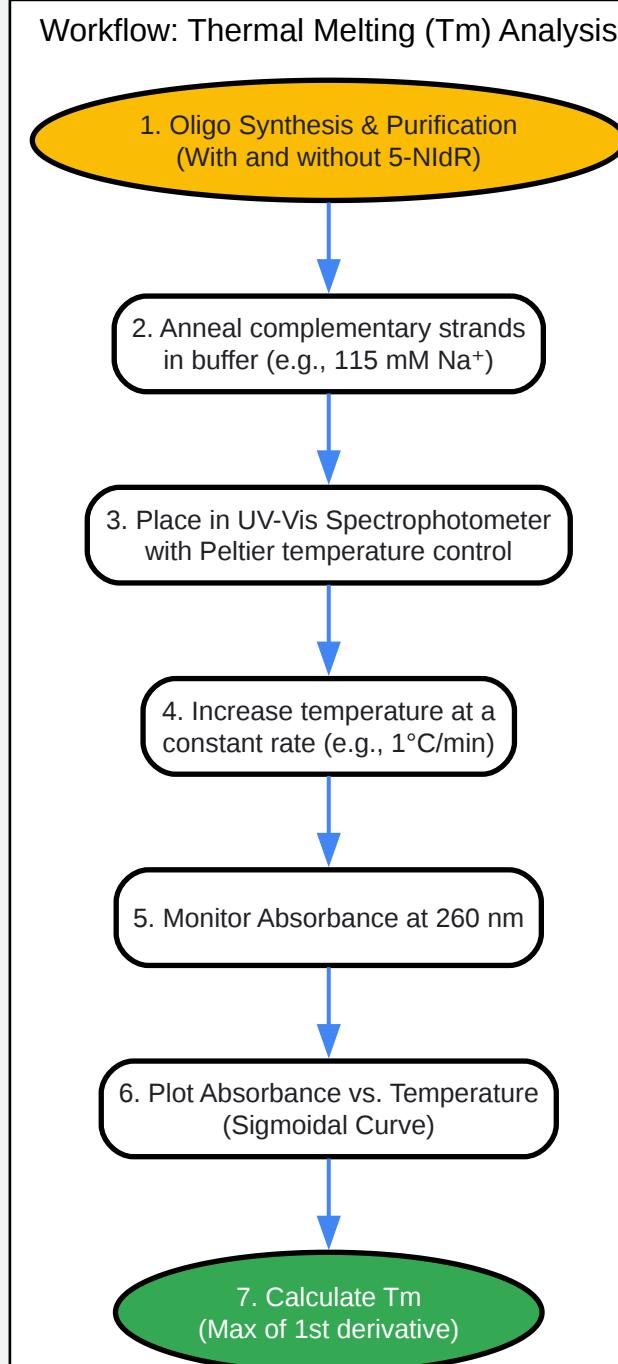
Beyond its role as a universal base, **5-NIdR** has shown significant promise as a therapeutic agent, particularly in oncology. When used in combination with DNA alkylating agents like temozolomide (TMZ), **5-NIdR** acts as a potent sensitizer.

The mechanism involves the inhibition of translesion synthesis (TLS), a DNA damage tolerance pathway that cancer cells use to replicate past chemotherapy-induced lesions. The process is as follows:

- DNA Damage: TMZ induces DNA lesions, such as O⁶-methylguanine.
- Metabolic Activation: Inside the cell, **5-NIdR** is phosphorylated to its triphosphate form, 5-NITP.
- Polymerase Inhibition: During DNA replication, specialized TLS polymerases are recruited to bypass the TMZ-induced lesion. However, 5-NITP acts as a potent inhibitor of these polymerases.
- Replication Fork Stall: The inability to bypass the lesion leads to a stalled replication fork, causing an accumulation of cells in the S-phase of the cell cycle.
- DNA Breaks and Apoptosis: The stalled fork ultimately collapses, leading to double-strand DNA breaks and the induction of apoptosis (programmed cell death).

This synergistic action, where TMZ creates the damage and **5-NIdR** prevents its repair or bypass, leads to complete tumor regression in preclinical models of glioblastoma.



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